molecular formula C23H14F3N3OS2 B304127 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

货号 B304127
分子量: 469.5 g/mol
InChI 键: ZJSONEAANSVTDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases.

作用机制

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide works by inhibiting the activity of BTK, a key protein involved in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which are important for the immune system's response to infection and disease. By inhibiting BTK, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of cancer cell growth and immune cell activation. 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to induce apoptosis (cell death) in cancer cells, further inhibiting tumor growth. In preclinical studies, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been well-tolerated with no significant adverse effects observed.

实验室实验的优点和局限性

One of the main advantages of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. This specificity also reduces the risk of off-target effects and toxicity. However, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide's potency may also lead to potential limitations, such as the development of drug resistance and the need for combination therapy.

未来方向

For 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide research include the investigation of its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to understand the mechanisms of drug resistance and to identify biomarkers that can predict treatment response. The development of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide analogs with improved pharmacokinetic properties and reduced toxicity is also an area of ongoing research.

合成方法

The synthesis of 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that includes the reaction of 2-bromo-5-nitropyridine with 2-thiophenecarboxaldehyde, followed by the reaction with 2-naphthylamine and trifluoromethylthiophene-2-carboxylic acid. The final product is obtained after purification and isolation through column chromatography.

科学研究应用

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases. In preclinical studies, 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown promising results in inhibiting the growth of cancer cells, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also shown potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.

属性

产品名称

3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

分子式

C23H14F3N3OS2

分子量

469.5 g/mol

IUPAC 名称

3-amino-N-naphthalen-2-yl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H14F3N3OS2/c24-23(25,26)15-11-16(17-6-3-9-31-17)29-22-18(15)19(27)20(32-22)21(30)28-14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,27H2,(H,28,30)

InChI 键

ZJSONEAANSVTDP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

规范 SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。